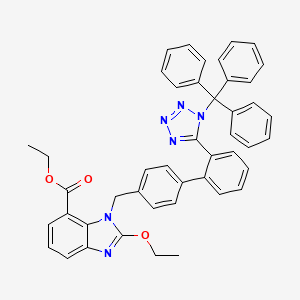

N-Trityl Candesartan Ethyl Ester

描述

N-Trityl Candesartan Ethyl Ester is an organic compound with the molecular formula C45H38N6O3 and a molecular weight of 710.82 g/mol . It is a derivative of candesartan, a well-known antihypertensive drug used to treat high blood pressure and heart failure . The compound is characterized by the presence of a trityl group, which is often used as a protective group in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl Candesartan Ethyl Ester typically involves the protection of the candesartan molecule with a trityl group. One common method involves the reaction of candesartan with trityl chloride in the presence of a base such as pyridine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The final product is often purified using large-scale chromatography or recrystallization techniques to ensure high purity and yield .

化学反应分析

Types of Reactions

N-Trityl Candesartan Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Antihypertensive Properties

N-Trityl Candesartan Ethyl Ester is primarily associated with the synthesis of candesartan, an effective antihypertensive medication. The compound serves as a precursor in the synthesis of candesartan cilexetil, which is utilized for treating high blood pressure and heart failure. The trityl group enhances the solubility and stability of the candesartan molecule, thus improving its bioavailability when administered.

Case Study: Improved Antihypertensive Capacity

Research has demonstrated that modifications to the candesartan structure can enhance its antihypertensive effects. A study measured the absorption spectra of various solutions containing candesartan and its trityl derivative, revealing that the latter exhibited improved solubility and potentially greater efficacy in lowering blood pressure compared to standard formulations .

Synthesis Intermediates

This compound functions as a crucial intermediate in the synthesis of various sartans. Its role is particularly significant in the production of other angiotensin II receptor antagonists. The trityl protection allows for selective reactions during synthetic pathways, providing chemists with a versatile tool for creating complex pharmaceutical compounds.

Synthesis Process

The synthesis typically involves deprotection reactions where the trityl group is removed under controlled conditions to yield active pharmaceutical ingredients. For instance, a method utilizing Lewis acids has been reported to effectively remove the trityl group while maintaining the integrity of the candesartan structure . This method enhances the efficiency of synthesizing candesartan and related compounds.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in drug formulation. Studies have shown that this compound exhibits favorable solubility characteristics in various solvents, which is critical for its formulation into effective drug delivery systems.

Solubility Studies

Research on the solubility of ethyl candesartan in different solvents indicates that this compound maintains high solubility across a range of temperatures and solvent types. This property is beneficial for pharmaceutical applications where solubility directly impacts drug absorption and efficacy .

Quality Control and Identification

In pharmaceutical manufacturing, ensuring the purity and identity of compounds like this compound is vital. Advanced analytical techniques such as ultra-performance liquid chromatography (UPLC) are employed to monitor the quality of this compound during production processes.

Analytical Techniques

Quality control measures include using UPLC to detect impurities and confirm the structural integrity of synthesized products. This ensures that formulations meet regulatory standards and maintain therapeutic effectiveness .

作用机制

The mechanism of action of N-Trityl Candesartan Ethyl Ester is closely related to that of candesartan. Candesartan is an angiotensin II receptor blocker (ARB) that inhibits the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

相似化合物的比较

Similar Compounds

Candesartan Cilexetil: The parent compound of N-Trityl Candesartan Ethyl Ester, used as an antihypertensive drug.

Losartan: Another ARB with similar antihypertensive effects.

Valsartan: An ARB used to treat high blood pressure and heart failure.

Uniqueness

This compound is unique due to the presence of the trityl group, which provides additional stability and allows for selective reactions in organic synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules .

生物活性

N-Trityl Candesartan Ethyl Ester is a derivative of the angiotensin II receptor blocker (ARB) candesartan, which is primarily used for the treatment of hypertension and heart failure. This compound exhibits unique biological activities that enhance its therapeutic potential. The following sections detail its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C45H38N6O3

- Molecular Weight : 710.82 g/mol

- CAS Number : 856414-35-2

This compound functions as an angiotensin II receptor antagonist, specifically targeting the AT1 receptor. This inhibition leads to vasodilation, reduced blood pressure, and decreased cardiac workload. Additionally, it has been noted for its potential in modulating the renin-angiotensin system (RAS), which plays a crucial role in cardiovascular health.

Biological Activity

-

Antihypertensive Effects :

- Studies have shown that this compound effectively lowers blood pressure in animal models. In diabetic mice, it was observed that intermediate doses significantly reduced systolic blood pressure (SBP) and improved renal function by upregulating protective components of the RAS, such as angiotensin-converting enzyme 2 (ACE2) and Mas receptors .

- Renoprotective Properties :

-

Neuroprotective Effects :

- In studies involving thioacetamide-induced hepatic fibrosis in rats, this compound demonstrated significant improvement in motor dysfunction and biochemical markers associated with liver damage. This suggests potential neuroprotective properties linked to its ability to penetrate the blood-brain barrier more effectively than other ARBs .

Synthesis

The synthesis of this compound involves a multi-step process that includes the formation of a tetrazole ring and subsequent esterification reactions. The key steps are as follows:

- Formation of the tetrazole from candesartan cyclic compounds.

- Hydrolysis of the ethyl ester using potassium hydroxide.

- Alkylation with appropriate reagents in polar organic solvents like DMF or DMSO .

Case Study 1: Efficacy in Diabetic Nephropathy

A study evaluated the effects of various doses of candesartan on diabetic db/db mice over four weeks. The findings indicated that intermediate doses significantly improved renal function by enhancing the ACE2/AT2R/Mas axis, while ultra-high doses caused renal damage due to increased ERK1/2 activation .

Case Study 2: Hepatic Fibrosis Model

In another study focusing on hepatic fibrosis induced by thioacetamide, treatment with this compound resulted in marked improvements in both biochemical markers and histopathological changes compared to control groups . The compound's antioxidant and anti-inflammatory properties were credited for these beneficial effects.

属性

IUPAC Name |

ethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-48-49-51(42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFWGZOZIHMCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H38N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475650 | |

| Record name | N-Trityl Candesartan Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856414-35-2 | |

| Record name | N-Trityl Candesartan Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。